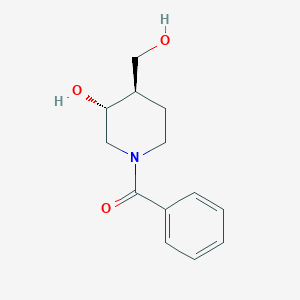![molecular formula C17H12F3N3O2 B5321569 N-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5321569.png)
N-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BTOC and has been found to exhibit unique properties that make it useful in different areas of study.
Mecanismo De Acción
The mechanism of action of BTOC is not yet fully understood. However, studies have shown that BTOC exhibits its antitumor activity by inducing apoptosis in cancer cells. BTOC has also been found to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
BTOC has been found to have both biochemical and physiological effects. Studies have shown that BTOC inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication. BTOC has also been found to induce DNA damage, leading to the activation of the p53 signaling pathway. In addition, BTOC has been found to inhibit the activity of histone deacetylases, leading to the activation of tumor suppressor genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTOC has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, making it readily available for use in research. BTOC has also been found to exhibit low toxicity, making it safe for use in lab experiments. However, BTOC has some limitations, including its poor solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research involving BTOC. One potential area of research is the development of new anticancer drugs based on the structure of BTOC. Another potential area of research is the investigation of the mechanism of action of BTOC, which could lead to a better understanding of its potential applications in various fields. Finally, future research could focus on improving the solubility of BTOC, which could expand its potential applications in lab experiments.
Métodos De Síntesis
The synthesis of BTOC involves a multi-step process that begins with the reaction of 3-(trifluoromethyl)benzonitrile with benzylamine to yield 3-(trifluoromethyl)benzylamine. This intermediate is then reacted with chloroacetyl chloride to produce N-benzyl-3-(3-trifluoromethyl)phenyl)-2-chloroacetamide. The final step involves the reaction of the intermediate with sodium azide and copper (I) iodide to yield N-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide.
Aplicaciones Científicas De Investigación
BTOC has been found to have potential applications in various fields of scientific research. One of the most significant applications of BTOC is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. BTOC has been found to exhibit promising antitumor activity, making it a potential candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
N-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)13-8-4-7-12(9-13)14-22-16(25-23-14)15(24)21-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJQEJPRXFFEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-methyl-4-nitro-5-[2-(2-propoxy-1-naphthyl)vinyl]isoxazole](/img/structure/B5321519.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-methylbenzamide](/img/structure/B5321520.png)
![3-hydroxy-1-(3-methoxypropyl)-5-phenyl-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321525.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide](/img/structure/B5321536.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5321544.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B5321550.png)

![12-(4-chlorophenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine](/img/structure/B5321562.png)
![6-{[(4-chloro-2-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5321581.png)